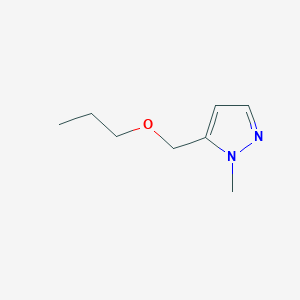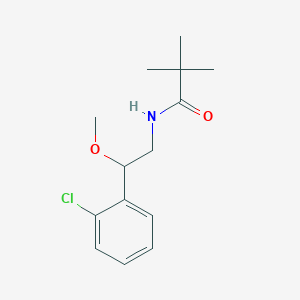
N-(2-(2-chlorophenyl)-2-methoxyethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)pivalamide, also known as CMPI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CMPI belongs to the class of compounds known as pivalamides, which have been shown to exhibit a range of pharmacological activities.
Scientific Research Applications
Chemical Synthesis and Characterization
Research in the field of chemical synthesis often explores the development and characterization of compounds with potential therapeutic applications. For instance, the synthesis of novel compounds like 7-Methoxy-4-oxo-6-pivalamide-1,4-dihydroquinazoline and its chloro analog, 4-chloro-7-methoxy-6-pivalamidoquinazoline, demonstrates the interest in creating functionalized quinazoline entities that can be further modified for antitumor activities (Sha Yao-wu, 2008). This approach to drug design and development is crucial for advancing medical treatments and understanding the chemical basis of drug interactions.
Biological Effects and Applications
Compounds similar to N-(2-(2-chlorophenyl)-2-methoxyethyl)pivalamide are explored for their biological effects, including their potential therapeutic benefits. For example, metoclopramide, a compound with a different structure but also utilized for its pharmacological properties, demonstrates the diversity of chemical applications in medicine. Metoclopramide has been extensively studied for its effects on gastrointestinal motility and as an antiemetic, highlighting the broad spectrum of biological applications of synthetic compounds (R. Pinder et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)13(17)16-9-12(18-4)10-7-5-6-8-11(10)15/h5-8,12H,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXMPODOVLXOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


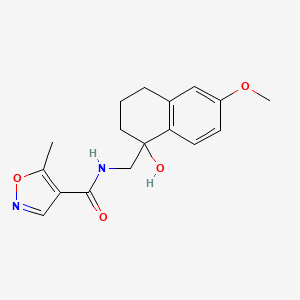
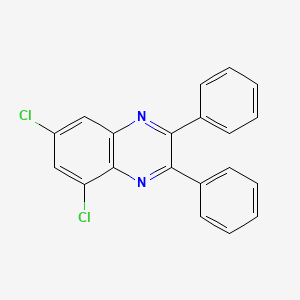
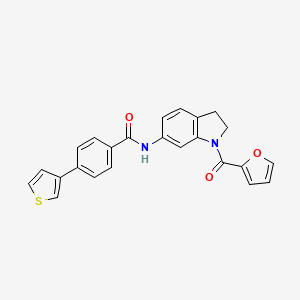
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2731996.png)
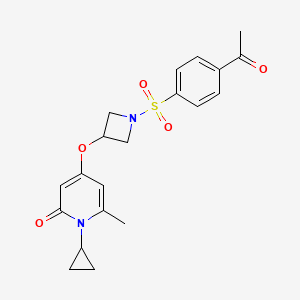
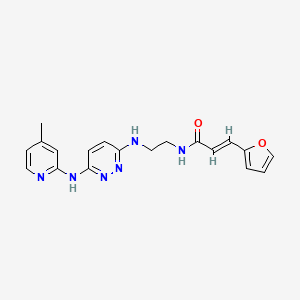
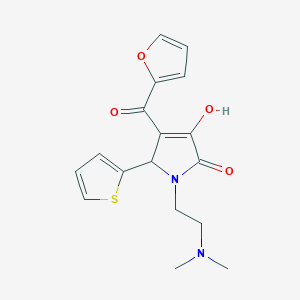

![(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2732004.png)
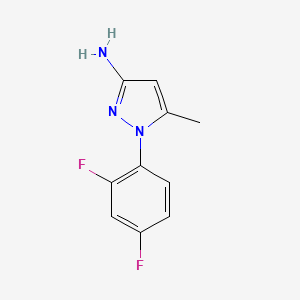

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2732008.png)
